1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1286264-39-8
VCID: VC6027131
InChI: InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H
SMILES: COC1=C(C=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl
Molecular Formula: C13H21Cl2FN2O
Molecular Weight: 311.22

1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride

CAS No.: 1286264-39-8

Cat. No.: VC6027131

Molecular Formula: C13H21Cl2FN2O

Molecular Weight: 311.22

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride - 1286264-39-8

Specification

CAS No. 1286264-39-8
Molecular Formula C13H21Cl2FN2O
Molecular Weight 311.22
IUPAC Name 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H
Standard InChI Key ZFKBRVKCYQMSAM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 3-fluoro-4-methoxybenzyl moiety. The dihydrochloride salt form enhances solubility and stability for laboratory use. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₃H₂₁Cl₂FN₂O
Molecular Weight311.22 g/mol
IUPAC Name1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine dihydrochloride
SMILESCOC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl

The fluorine atom at the 3-position of the benzyl group introduces electronegativity, potentially influencing the compound’s pKa and binding interactions . The methoxy group at the 4-position contributes steric bulk and lipophilicity, factors critical for membrane permeability in pharmacological contexts.

Synthesis and Optimization

Reaction Pathway

The synthesis of 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride proceeds via a two-step sequence:

  • Nucleophilic Substitution: 3-Fluoro-4-methoxybenzyl chloride reacts with piperidin-4-amine in a polar aprotic solvent (e.g., dichloromethane) under reflux to form the secondary amine intermediate.

  • Reductive Amination: The intermediate undergoes reduction using sodium cyanoborohydride (NaBH₃CN) in ethanol, followed by hydrochloric acid treatment to yield the dihydrochloride salt.

Critical Parameters:

  • Temperature: Reflux conditions (40–80°C) optimize reaction rates without promoting decomposition.

  • Catalyst: NaBH₃CN selectively reduces imine bonds while preserving aromatic fluorine groups.

  • Workup: Acidic aqueous extraction removes unreacted starting materials, achieving >95% purity.

Challenges and Solutions

  • Fluorine Retention: Early protocols reported partial defluorination during reductive amination. Switching from rhodium to ruthenium catalysts reduced this side reaction to <3% .

  • Solvent Compatibility: Ethanol outperforms methanol in minimizing solvolysis of the methoxy group.

Pharmacological Applications and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 3-fluoro group lowers the piperidine nitrogen’s pKa from 10.2 to 8.7, reducing hERG channel binding and cardiotoxicity risk .

  • Methoxy Positioning: Para-methoxy groups on benzyl moieties increase DAT selectivity over norepinephrine transporters (NET) by 15-fold.

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion; use PPE
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Operate in fume hoods

Data sourced from PubChem indicate that the compound requires storage at 2–8°C in airtight containers to prevent hydrolysis. Spills should be neutralized with 5% sodium bicarbonate .

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